(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Formation of the Pyrrolidine Ring: This can be synthesized by reacting an appropriate diketone with an amine under acidic conditions to form the pyrrolidine-2,3-dione structure.
Formation of the Furan Ring: This can be achieved by reacting furfural with an appropriate reagent to form the 5-methylfuran-2-yl structure.
Coupling Reactions: The final step involves coupling the benzothiazole, pyrrolidine, and furan rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to the formation of furan-2,5-dione derivatives, while reduction of the pyrrolidine ring could lead to the formation of pyrrolidine-2,3-diol derivatives.
Scientific Research Applications
Chemistry
Biology
The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development and biomedical research.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
The compound may find applications in the development of new materials, such as polymers, dyes, and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione would depend on its specific biological activity. For example, if the compound exhibits anticancer activity, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. Molecular targets could include kinases, proteases, or transcription factors, and pathways could involve apoptosis, cell cycle regulation, or DNA repair.
Comparison with Similar Compounds
Similar Compounds
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione: This compound is unique due to its combination of benzothiazole, furan, and pyrrolidine rings.
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, such as 2-aminobenzothiazole, exhibit various biological activities and are used in drug development.
Furan Derivatives: Compounds containing the furan ring, such as furfural, are used in the synthesis of various chemicals and materials.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione, are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines three different heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20N2O5S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S/c1-3-31-16-10-11-17-19(13-16)33-25(26-17)27-21(15-7-5-4-6-8-15)20(23(29)24(27)30)22(28)18-12-9-14(2)32-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
ZJXVULKFQRSZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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